molecular formula C21H30N4OS B2434271 N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide CAS No. 926156-45-8

N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide

Numéro de catalogue: B2434271
Numéro CAS: 926156-45-8
Poids moléculaire: 386.56
Clé InChI: LKNIFTASNSKWFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C21H30N4OS and its molecular weight is 386.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4OS/c1-5-6-7-10-13-25-18-12-9-8-11-17(18)23-20(25)27-14-19(26)24-21(4,15-22)16(2)3/h8-9,11-12,16H,5-7,10,13-14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIFTASNSKWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1SCC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Overview of N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide

N-(2-Cyano-3-methylbutan-2-yl)-2-(1-hexylbenzimidazol-2-yl)sulfanylacetamide is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications. The structure features a benzimidazole moiety, which is often associated with various biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure

The compound can be described by the following structural formula:

N 2 Cyano 3 methylbutan 2 yl 2 1 hexylbenzimidazol 2 yl sulfanylacetamide\text{N 2 Cyano 3 methylbutan 2 yl 2 1 hexylbenzimidazol 2 yl sulfanylacetamide}

Biological Activity

1. Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest.

2. Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

3. Enzyme Inhibition
Some studies suggest that this class of compounds may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysfunctions.

Research Findings

Recent research has focused on optimizing the structure of benzimidazole derivatives to enhance their biological activity. Modifications to the side chains and functional groups have been shown to significantly affect potency and selectivity against target cells or pathogens.

Key Research Insights:

  • Structure-Activity Relationship (SAR): Studies emphasize the importance of specific functional groups in enhancing biological activity.
  • Synergistic Effects: Combining benzimidazole derivatives with other therapeutic agents has shown promise in increasing efficacy against resistant strains of pathogens.

Q & A

Q. How do metabolic stability and pharmacokinetic properties impact translational potential?

  • ADME profiling :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure free fraction .
  • In vivo PK : Administer IV/PO in rodents (5–10 mg/kg) and calculate AUC, t1/2t_{1/2}, and bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.